N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide
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Overview
Description
N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide is a chemical compound with the molecular formula C9H12BrNO3S It is characterized by the presence of a bromophenyl group, a hydroxyethyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide typically involves the reaction of 2-bromophenylacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then subjected to further reactions to introduce the hydroxyethyl group, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The methanesulfonamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Chlorophenyl)-2-hydroxyethyl]methanesulfonamide
- N-[2-(2-Fluorophenyl)-2-hydroxyethyl]methanesulfonamide
- N-[2-(2-Iodophenyl)-2-hydroxyethyl]methanesulfonamide
Uniqueness
N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[2-(2-bromophenyl)-2-hydroxyethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-15(13,14)11-6-9(12)7-4-2-3-5-8(7)10/h2-5,9,11-12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKVFKCMFYSIBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=CC=C1Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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